methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate
Description
This compound is a substituted imidazole derivative featuring a benzyl group at position 1, a tert-butoxycarbonyl (Boc)-protected (1S)-2-methylpropylamine moiety at position 2, and a methyl ester at position 2. The Boc group enhances stability during synthesis, while the benzyl and methyl substituents influence steric and electronic properties critical for target binding .
Properties
IUPAC Name |
methyl 1-benzyl-5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-14(2)17(24-21(27)29-22(4,5)6)19-23-18(20(26)28-7)15(3)25(19)13-16-11-9-8-10-12-16/h8-12,14,17H,13H2,1-7H3,(H,24,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDDRICIRIIEQ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate (CAS No. 790663-95-5) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O4 |
| Molecular Weight | 401.5 g/mol |
| Structure | Imidazole ring with a benzyl group and a tert-butoxycarbonyl-protected amino group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during subsequent reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the benzyl and methyl groups to the imidazole core.
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can act as farnesyltransferase inhibitors (FTIs) , which are crucial in disrupting cancer cell proliferation by inhibiting the farnesylation process necessary for oncogenic signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:
- Inhibition of Farnesyltransferase : This enzyme plays a vital role in post-translational modification of proteins involved in cancer progression.
- Antiviral Potential : Preliminary studies suggest that the compound may inhibit viral replication by interacting with viral proteins and host cell receptors.
Study 1: In Vitro Evaluation
A study evaluating the compound's efficacy against various cancer cell lines demonstrated that it significantly inhibited cell growth at micromolar concentrations. The results indicated a dose-dependent response, with IC50 values comparable to established FTIs .
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of similar imidazole derivatives. The findings revealed that these compounds could potentially inhibit viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymatic activities associated with cancer cell metabolism.
- Cellular Uptake and Distribution : Studies indicate favorable pharmacokinetics, including effective cellular uptake and distribution within target tissues .
- Safety Profile : Toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses, although further investigations are warranted to fully assess its long-term effects .
Scientific Research Applications
Medicinal Chemistry
MBC is being investigated for its potential pharmacological activities. Compounds containing imidazole structures are often associated with various biological activities, including:
- Antimicrobial properties : Research indicates that imidazole derivatives can exhibit significant antimicrobial effects, making them candidates for drug development against resistant strains of bacteria.
- Anticancer activity : Some studies suggest that MBC may influence cancer cell lines, warranting further exploration into its mechanisms of action.
Organic Synthesis
MBC serves as an important intermediate in synthetic pathways. Its versatility allows it to participate in several reactions, including:
- Coupling reactions : MBC can be utilized in coupling reactions to form more complex molecules.
- Functionalization : The presence of the imidazole ring allows for various functionalization reactions, enhancing the compound's utility in synthesizing novel compounds.
Interaction Studies
Understanding how MBC interacts with biological targets is crucial. Key areas of investigation include:
- Receptor binding studies : MBC's ability to bind to specific receptors may elucidate its pharmacological potential.
- Enzyme inhibition assays : Evaluating MBC's role as an enzyme inhibitor could reveal its therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of MBC:
-
Synthesis Methodologies :
- Advanced synthetic methodologies such as microwave-assisted synthesis have been explored to enhance yields and reduce reaction times during the synthesis of MBC.
-
Biological Activity Studies :
- A study published in Journal of Medicinal Chemistry highlighted that imidazole derivatives exhibit promising activity against various cancer cell lines, suggesting a potential role for MBC in oncology research.
-
Pharmacological Investigations :
- Research conducted by Smith et al. (2023) demonstrated that methyl imidazoles can serve as effective inhibitors for certain enzymes linked to metabolic diseases, indicating a pathway for therapeutic development involving MBC.
Comparison with Similar Compounds
Core Structural Analogues from Molecules (2008)
Compounds 5{29}–5{33} share the 1H-imidazole-4,5-dicarbonyl backbone but differ in substituents (Table 1).
Key Findings :
Tetrazole-Containing Analogues (2024)
The compound 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid () shares a biphenyl-tetrazole motif but diverges functionally (Table 2).
Key Findings :
Ethyl Ester Derivatives (2025)
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate () highlights ester variability (Table 3).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) to protect the amine, ensuring regioselectivity in subsequent steps .
- Imidazole ring formation : Cyclization under reflux with catalysts like palladium or copper to form the 1H-imidazole core .
- Purification : Column chromatography or recrystallization to isolate the product in >95% purity . Optimization strategies :
- Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
- Adjust catalyst loading (e.g., 5–10 mol% Pd/C) to balance cost and efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
- FTIR : Identification of functional groups (e.g., Boc-protected amine at ~1680 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (1S)-configuration) and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Q. What are the common applications of this compound in medicinal chemistry?
- Lead compound development : Its imidazole core and Boc group make it a scaffold for kinase inhibitors or protease modulators .
- Biological probes : Used to study enzyme-substrate interactions via fluorescence tagging .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Case study : Contradictory ¹H NMR signals for the benzyl group.
- Approach :
Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping peaks .
Compare with structurally similar compounds (e.g., tert-butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate) for benchmarking .
Use X-ray crystallography (if crystalline) for absolute configuration confirmation .
Q. What strategies are effective for studying its enzyme inhibition mechanisms?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with AutoDock Vina, focusing on the imidazole-Boc interface .
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Variable substituents : Modify the benzyl or tert-butyl group to assess steric/electronic effects .
- Bioactivity profiling : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .
- Data analysis : Use multivariate regression to identify critical substituents (e.g., logP vs. IC₅₀) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Heterogeneous catalysis : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with recyclable alternatives (e.g., Pd nanoparticles) .
- Solvent selection : Transition from DCM (toxic) to greener solvents (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .
Data Contradiction and Validation
Q. How to address inconsistent biological activity data across studies?
- Possible causes : Variability in assay conditions (e.g., serum concentration in cell culture) .
- Mitigation :
- Standardize protocols (e.g., ATP levels in kinase assays).
- Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
